4-(4-Benzyloxyphenyl)-2-chlorobenzoic acid
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Overview
Description
Synthesis Analysis
The synthesis of “4-Benzyloxyphenylacetic acid” involves the reaction of methyl 4-hydroxybenzoate and benzyl chloride in K2CO3 and DMF as solvent in an ultrasonic processor for up to 4 hours .Molecular Structure Analysis
The molecules of “4-Benzyloxyphenylacetic acid” exist in centrosymmetric dimeric forms linked by double hydrogen bonds between carboxyl groups . Its crystals belong to the triclinic crystal system .Chemical Reactions Analysis
The Suzuki–Miyaura (SM) coupling reaction is one of the most widely-applied transition metal catalysed carbon–carbon bond forming reactions . It involves the use of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Physical And Chemical Properties Analysis
The melting point of “4-Benzyloxyphenylacetic acid” is 119°C to 121°C . It has a molecular weight of 242.28 g/mol .Scientific Research Applications
Molecular Structure and Interactions
Studies on compounds like 4-chlorobenzoic acid reveal insights into molecular structure and interactions. For instance, research on the molecular structure of 4-chlorobenzoic acid derivatives has shown that these compounds can exhibit planarity and specific dihedral angles, influencing their crystal packing and hydrogen bonding patterns (Gotoh, Katagiri, & Ishida, 2010). Such structural insights are crucial for understanding the crystalline properties and potential applications in materials science.
Thermodynamic Properties
The thermodynamic behavior of chlorobenzoic acids, including solubility and phase behavior in various solvents, is essential for process design in pharmaceuticals and chemical manufacturing. A detailed study on benzoic acid and chlorobenzoic acids demonstrated the use of theoretical models to predict solubility and phase equilibria, which are fundamental for drug substance research and development (Reschke, Zherikova, Verevkin, & Held, 2016).
Organic Synthesis and Antiviral Activity
Research into the synthesis of derivatives starting from chlorobenzoic acids has highlighted their utility in creating compounds with biological activity. For example, a study on the synthesis of 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives from 4-chlorobenzoic acid demonstrated potential antiviral activities, indicating the role of chlorobenzoic acid derivatives in medicinal chemistry and drug development (Chen, Xu, Liu, Yang, Fan, Bhadury, Hu, & Zhang, 2010).
Environmental Degradation Studies
The degradation pathways of chlorobenzoic acids, including microbial degradation, are significant for environmental science and bioremediation research. Studies on the degradation of 3-chlorobenzoic acid by pseudomonads have provided insights into the microbial pathways that can be exploited for the bioremediation of chlorinated aromatic compounds in contaminated environments (Dorn, Hellwig, Reineke, & Knackmuss, 2004).
Safety And Hazards
The safety data sheet for a similar compound, “4-Benzyloxyphenylacetic acid”, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is recommended to wear personal protective equipment, ensure adequate ventilation, and avoid ingestion and inhalation .
properties
IUPAC Name |
2-chloro-4-(4-phenylmethoxyphenyl)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15ClO3/c21-19-12-16(8-11-18(19)20(22)23)15-6-9-17(10-7-15)24-13-14-4-2-1-3-5-14/h1-12H,13H2,(H,22,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWYSQXFESGGDRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)C(=O)O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15ClO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80692265 |
Source
|
Record name | 4'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Benzyloxyphenyl)-2-chlorobenzoic acid | |
CAS RN |
1262011-12-0 |
Source
|
Record name | 4'-(Benzyloxy)-3-chloro[1,1'-biphenyl]-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80692265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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